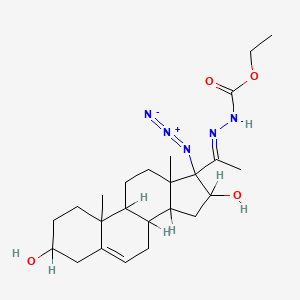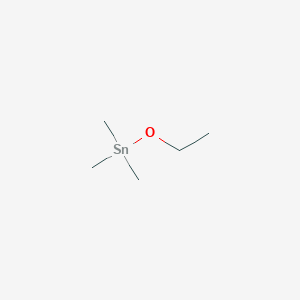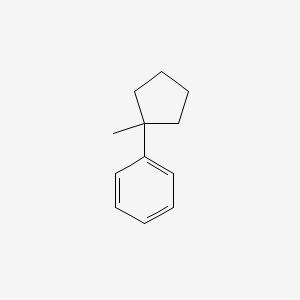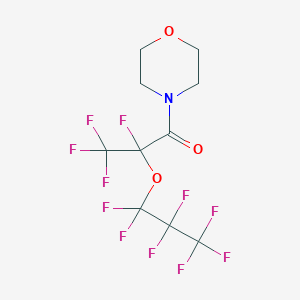
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)-1-(morpholin-4-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)-1-(morpholin-4-yl)propan-1-one is a fluorinated organic compound with a complex structure It is characterized by the presence of multiple fluorine atoms, a morpholine ring, and a heptafluoropropoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)-1-(morpholin-4-yl)propan-1-one typically involves multiple steps, including the introduction of fluorine atoms and the formation of the morpholine ring. One common method involves the reaction of a fluorinated ketone with a morpholine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. Purification steps, such as distillation or chromatography, are often employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)-1-(morpholin-4-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the formation of less oxidized derivatives.
Substitution: The fluorine atoms and other functional groups can be substituted with different groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)-1-(morpholin-4-yl)propan-1-one has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly for its unique chemical properties.
Industry: Utilized in the development of advanced materials and coatings due to its fluorinated structure.
Mecanismo De Acción
The mechanism by which 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)-1-(morpholin-4-yl)propan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable tool in various applications.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)-1-(piperidin-4-yl)propan-1-one
- 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)-1-(pyrrolidin-4-yl)propan-1-one
Uniqueness
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)-1-(morpholin-4-yl)propan-1-one is unique due to the presence of the morpholine ring, which can impart different chemical and biological properties compared to similar compounds with different ring structures. The combination of fluorine atoms and the morpholine ring makes this compound particularly interesting for research and industrial applications.
Propiedades
Número CAS |
176702-73-1 |
|---|---|
Fórmula molecular |
C10H8F11NO3 |
Peso molecular |
399.16 g/mol |
Nombre IUPAC |
2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-1-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C10H8F11NO3/c11-6(8(14,15)16,5(23)22-1-3-24-4-2-22)25-10(20,21)7(12,13)9(17,18)19/h1-4H2 |
Clave InChI |
RARVKFBGGANBMS-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


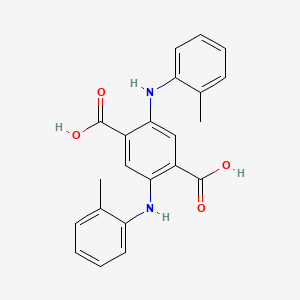
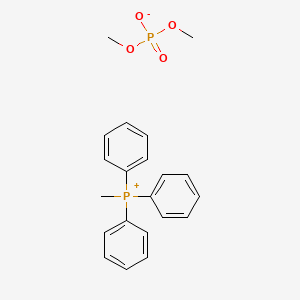

![4-[2-[(2-Chlorophenoxy)methyl]-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B14148169.png)
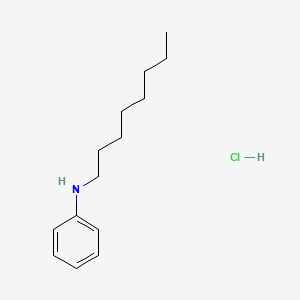
![N-[3-(Dimethylamino)propyl]glycine ethyl ester](/img/structure/B14148185.png)
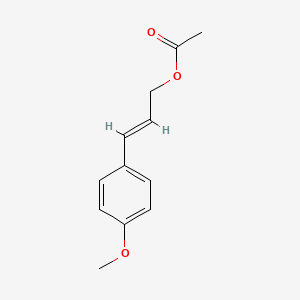
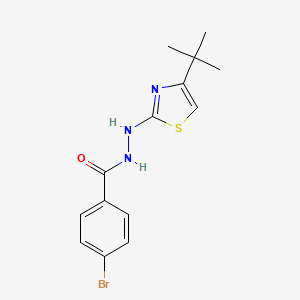
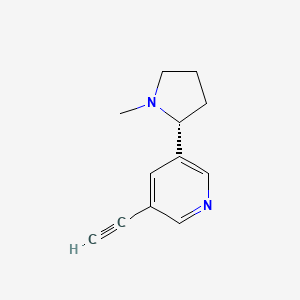
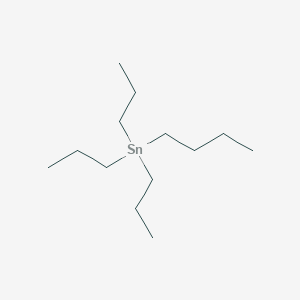
![2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B14148210.png)
